(1-Ethylcyclopentyl)amine hydrochloride
Overview
Description
(1-Ethylcyclopentyl)amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of cyclopentylamine, where an ethyl group is attached to the cyclopentane ring.
Mechanism of Action
Amines are critical in biology and medicine, with examples ranging from neurotransmitters, such as dopamine and serotonin, to local anesthetics. In terms of their general mechanism of action, many drugs that contain an amine functional group work by interacting with biological amine receptors – proteins, often found in cell membranes, that bind with amines or amine-related molecules .
The environment in which amines act can greatly influence their activity. Factors such as pH can affect the protonation state of the amine, while temperature and solvent can impact its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1-Ethylcyclopentyl)amine hydrochloride typically involves the alkylation of cyclopentylamine with ethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale alkylation reactions followed by purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylcyclopentyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted amine derivatives .
Scientific Research Applications
(1-Ethylcyclopentyl)amine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: The parent compound, which lacks the ethyl group.
Ethylamine: A simpler amine with an ethyl group attached to the nitrogen atom.
Cyclohexylamine: A similar compound with a six-membered cyclohexane ring instead of a five-membered cyclopentane ring.
Uniqueness
(1-Ethylcyclopentyl)amine hydrochloride is unique due to the presence of both the cyclopentane ring and the ethyl group, which confer distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
1-ethylcyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-7(8)5-3-4-6-7;/h2-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXUSXWTSHAVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222098-09-0 | |
Record name | 1-ethylcyclopentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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